2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane
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Overview
Description
2-(Methylsulfonyl)-2,7-diazaspiro[44]nonane is a heterocyclic compound featuring a spiro structure with a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base, leading to the formation of the spirocyclic structure. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted spirocyclic compounds .
Scientific Research Applications
2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: This compound shares a similar bicyclic structure but differs in the positioning of nitrogen atoms.
1-Azaspiro[4.4]nonane-2,6-dione:
Uniqueness
2-(Methylsulfonyl)-2,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDOCMAHBGNXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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